molecular formula C16H12Cl2N4O2S B12000862 5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12000862
M. Wt: 395.3 g/mol
InChI Key: MMUSBKLJSQKWOY-UFWORHAWSA-N
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Description

2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazole ring, a methoxyphenol group, and dichlorophenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and verifying the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Scientific Research Applications

2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the disruption of metabolic pathways and inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and phenolic compounds with dichlorophenyl substituents. Examples include:

Uniqueness

What sets 2-(((3-(2,4-DI-CL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-6-METHOXYPHENOL apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C16H12Cl2N4O2S

Molecular Weight

395.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Cl2N4O2S/c1-24-13-4-2-3-9(14(13)23)8-19-22-15(20-21-16(22)25)11-6-5-10(17)7-12(11)18/h2-8,23H,1H3,(H,21,25)/b19-8+

InChI Key

MMUSBKLJSQKWOY-UFWORHAWSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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